An In-depth Technical Guide to the Synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH)
An In-depth Technical Guide to the Synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH)
Abstract: This technical guide provides a comprehensive overview of the solution-phase synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH), a protected dipeptide commonly used as a building block in peptide synthesis. This document details the necessary starting materials, step-by-step experimental protocols for their preparation, the core peptide coupling reaction, and the final deprotection step. Quantitative data is summarized in tabular format, and key processes are illustrated using workflow and reaction pathway diagrams to support researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, often abbreviated as Z-Phe-Phe-OH, is a dipeptide derivative in which the N-terminus of the phenylalanine dimer is protected by a Carbobenzoxy (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing the amine group from participating in unwanted side reactions during the formation of a peptide bond. The synthesis of Z-Phe-Phe-OH is a classic example of solution-phase peptide synthesis (SPPS), involving the strategic protection of functional groups, activation of a carboxylic acid, and formation of an amide linkage.
This guide outlines a robust and widely-used synthetic route, beginning with the preparation of the protected amino acid precursors and culminating in the synthesis and purification of the target dipeptide.
Overall Synthetic Pathway and Experimental Workflow
The synthesis of Z-Phe-Phe-OH is typically achieved through a multi-step process:
-
N-Protection: The amino group of L-phenylalanine is protected with a Carbobenzoxy group to yield N-Cbz-L-phenylalanine (Z-Phe-OH). This is commonly achieved via the Schotten-Baumann reaction.[1][2][3]
-
C-Protection: The carboxylic acid of a second L-phenylalanine molecule is protected, typically as a methyl or ethyl ester, to produce L-phenylalanine methyl ester (H-Phe-OMe). This prevents the carboxyl group from reacting and facilitates purification.
-
Peptide Coupling: The N-protected Z-Phe-OH and the C-protected H-Phe-OMe are coupled to form the peptide bond. This step requires the activation of the carboxylic acid on Z-Phe-OH using a coupling agent, such as a carbodiimide (e.g., DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[4][5]
-
Saponification: The methyl ester of the resulting protected dipeptide (Z-Phe-Phe-OMe) is hydrolyzed under basic conditions to yield the final product, Z-Phe-Phe-OH, with a free carboxylic acid.[6][7][8]
Logical Workflow Diagram
Caption: General experimental workflow for Z-Phe-Phe-OH synthesis.
Chemical Synthesis Pathway Diagram
Caption: Core chemical reaction pathway for Z-Phe-Phe-OH synthesis.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |
| N-Cbz-L-phenylalanine | Z-Phe-OH | C₁₇H₁₇NO₄ | 299.32 | 85-87 | +5° (c=5, Acetic Acid)[9] | 1161-13-3[9] |
| L-Phenylalanine methyl ester hydrochloride | H-Phe-OMe·HCl | C₁₀H₁₄ClNO₂ | 215.68 | 158-162 | +32.4° (c=2, Ethanol) | 7524-50-7 |
| N-Cbz-L-phenylalanyl-L-phenylalanine | Z-Phe-Phe-OH | C₂₆H₂₆N₂O₅ | 446.50 | 164-166 | -9.5° (c=1, MeOH) | 13122-91-3 |
Note: Data sourced from commercial suppliers and may vary slightly.
Table 2: Comparison of Common Peptide Coupling Reagents
| Reagent | Abbreviation | Type | Byproduct | Key Advantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective. DCU is insoluble in many solvents, aiding removal.[4] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) | DIU is soluble in organic solvents, making it suitable for solid-phase synthesis. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | HOBt, Phosphoramide | High efficiency, low racemization, particularly for difficult couplings. |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Aminium Salt | HOAt, Tetramethylurea | Very high reactivity, excellent for sterically hindered amino acids. |
| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | Aminium Salt | OxymaPure, Morpholinourea | High solubility, high efficiency, reduced epimerization, favorable safety profile. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of N-Cbz-L-phenylalanine (Z-Phe-OH)
This protocol is based on the Schotten-Baumann reaction, which acylates the amine using benzyl chloroformate under basic conditions.[1][2]
Reagents & Materials:
-
L-Phenylalanine (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Three-necked flask, dropping funnels, ice bath, magnetic stirrer
Procedure:
-
Dissolution: In a three-necked flask, dissolve L-phenylalanine (e.g., 16.5 g, 100 mmol) in 2N NaOH solution (e.g., 110 mL, 220 mmol). Cool the solution to 0-5 °C in an ice bath.
-
Reaction: While stirring vigorously, add benzyl chloroformate (e.g., 17.1 mL, 110 mmol) and an additional portion of 2N NaOH solution (e.g., 55 mL) simultaneously and dropwise from separate funnels. Maintain the internal temperature below 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase twice with diethyl ether (e.g., 2 x 100 mL) to remove unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl. A white precipitate of Z-Phe-OH will form.
-
Extraction: Extract the product into ethyl acetate (e.g., 3 x 150 mL).
-
Purification: Combine the organic extracts and wash with water (e.g., 2 x 100 mL) and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a white solid.
-
Recrystallization: The crude product can be recrystallized from a solvent system like ethyl acetate/hexane to yield pure Z-Phe-OH. Typical yield: 80-90%.
Protocol 2: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)
This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.[10]
Reagents & Materials:
-
L-Phenylalanine (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Diethyl ether
-
Round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
Suspension: Suspend L-phenylalanine (e.g., 16.5 g, 100 mmol) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add thionyl chloride (e.g., 11.0 mL, 150 mmol) dropwise to the stirred suspension over 30-45 minutes. The solid will gradually dissolve.
-
Reflux: After addition, remove the ice bath, fit the flask with a reflux condenser (with a drying tube), and stir the reaction at room temperature for 24 hours or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure. The resulting white solid is the crude hydrochloride salt.
-
Purification: Recrystallize the crude product by dissolving it in a minimal amount of hot methanol or ethanol and then adding cold diethyl ether to precipitate the pure H-Phe-OMe·HCl. Filter the solid, wash with cold diethyl ether, and dry under vacuum. Typical yield: >95%.[10]
Protocol 3: Coupling of Z-Phe-OH and H-Phe-OMe·HCl
This procedure uses the DCC/HOBt method, a standard for minimizing racemization and achieving high yields.[4]
Reagents & Materials:
-
Z-L-phenylalanine (Z-Phe-OH) (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Activation: Dissolve Z-Phe-OH (e.g., 3.0 g, 10 mmol) and HOBt (e.g., 1.5 g, 11 mmol) in anhydrous DCM (e.g., 50 mL). Cool the solution to 0 °C in an ice bath. Add DCC (e.g., 2.27 g, 11 mmol) and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amine Component Preparation: In a separate flask, suspend H-Phe-OMe·HCl (e.g., 2.16 g, 10 mmol) in anhydrous DCM (e.g., 30 mL). Cool to 0 °C and add NMM (e.g., 1.1 mL, 10 mmol) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes.
-
Coupling: Add the free amine solution from step 2 to the activated acid solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), water, saturated NaHCO₃ solution (2x), water, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Phe-Phe-OMe, typically as a white solid. This product can be further purified by recrystallization (e.g., from ethyl acetate/hexane).
Protocol 4: Saponification of Z-Phe-Phe-OMe
This final step hydrolyzes the methyl ester to yield the target dipeptide acid.[6][7]
Reagents & Materials:
-
Z-Phe-Phe-OMe (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1-1.5 eq)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve Z-Phe-Phe-OMe (e.g., 4.6 g, 10 mmol) in a mixture of THF and water (e.g., 3:1 v/v, 40 mL).
-
Hydrolysis: Cool the solution to 0 °C. Add a 1M aqueous solution of LiOH (e.g., 11 mL, 11 mmol) dropwise. Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Remove most of the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Z-Phe-Phe-OH will form.
-
Extraction: Extract the product with ethyl acetate (e.g., 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, Z-Phe-Phe-OH, as a white solid. Recrystallization may be performed if necessary. Typical yield: 85-95%.[11]
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Z-Phe-OH 99 1161-13-3 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
